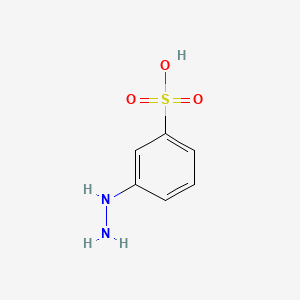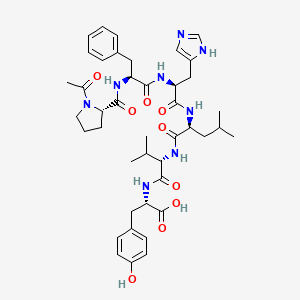
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AG 84-10 (Ac-Pro-Phe-His-Leu-Val-Tyr) is similar to Angiotensinogen 6-13. It is a peptidic substrate analog; that has antihypertensive effects.
Applications De Recherche Scientifique
Synthesis and Biological Properties
- The compound has been used in the synthesis of various peptides, such as α-Melanotropine (α-MSH), where its unique properties aid in obtaining peptides with specific biological activities (Guttmann & Boissonnas, 1959). Similarly, its application in the synthesis of Tyrocidine E, a cyclic decapeptide, demonstrates its role in producing peptides with antimicrobial properties (Mitsuyasu et al., 1970).
Enzyme and Peptidase Studies
- It has been used in the study of enzymes and peptidases, like in the research on a peptidase from thyroid glands, where the compound's specific structure plays a crucial role in understanding enzyme specificity and activity (Menzies & McQuillan, 1967). This includes insights into the hydrolysis and transpeptidation activities of enzymes (Richman & Fruton, 1976).
Peptide Synthesis and Modification
- Its role in peptide synthesis is evident in various studies, for instance, in the solid-phase syntheses of Loloatins A-C, highlighting its significance in the creation of complex peptide structures (Scherkenbeck, Chen, & Haynes, 2002). It has also been used in the synthesis of peptide fragments of insulin, demonstrating its application in creating medically relevant peptides (Ke, Kung, Wang, & Niu, 1964).
Radiolysis and Chemical Reactions
- The compound's utility extends to studies on radiolysis of N-acetyl amino acids, which are model compounds for radiation degradation of polypeptides. This provides insights into the effects of radiation on complex amino acids and peptides (Garrett et al., 1982).
Propriétés
Numéro CAS |
121520-99-8 |
|---|---|
Nom du produit |
L-Tyrosine, N-(N-(N-(N-(N-(1-acetyl-L-prolyl)-L-phenylalanyl)-L-histidyl)-L-leucyl)-L-valyl)- |
Formule moléculaire |
C42H56N8O9 |
Poids moléculaire |
816.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C42H56N8O9/c1-24(2)18-31(39(55)49-36(25(3)4)41(57)48-34(42(58)59)20-28-13-15-30(52)16-14-28)45-38(54)33(21-29-22-43-23-44-29)46-37(53)32(19-27-10-7-6-8-11-27)47-40(56)35-12-9-17-50(35)26(5)51/h6-8,10-11,13-16,22-25,31-36,52H,9,12,17-21H2,1-5H3,(H,43,44)(H,45,54)(H,46,53)(H,47,56)(H,48,57)(H,49,55)(H,58,59)/t31-,32-,33-,34-,35-,36-/m0/s1 |
Clé InChI |
OPTXGVMCPPAKTD-NGTAMTFRSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)C |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C |
Apparence |
Solid powder |
Autres numéros CAS |
121520-99-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
PFHLVY |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ac-Pro-Phe-His-Leu-Val-Tyr AG 84-10 AG-84-10 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



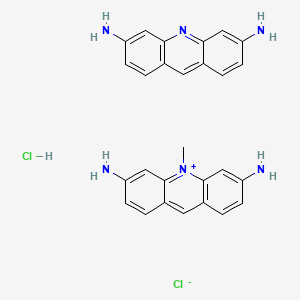
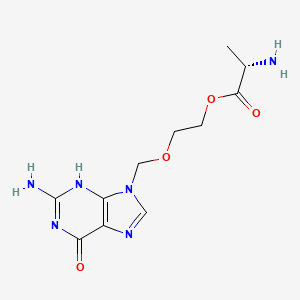
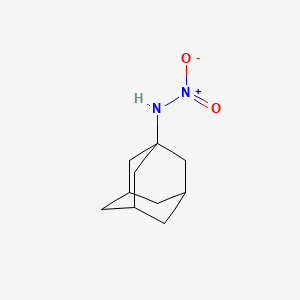
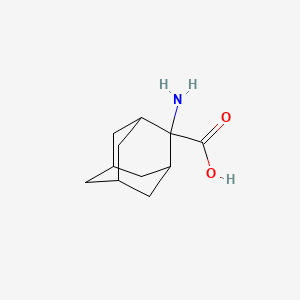
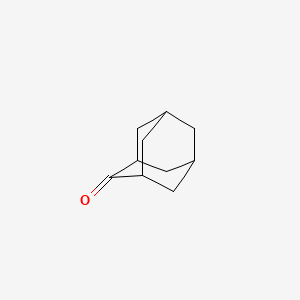
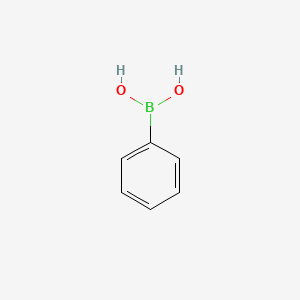
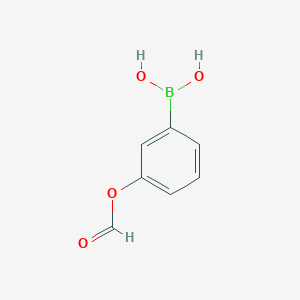
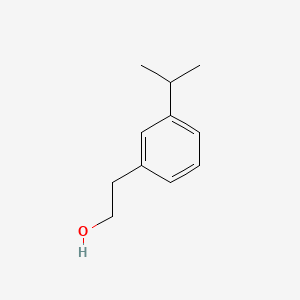
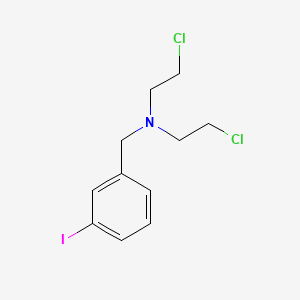
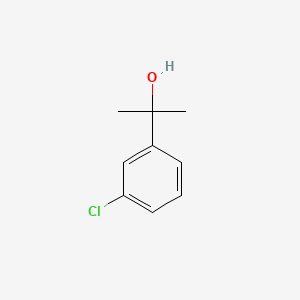
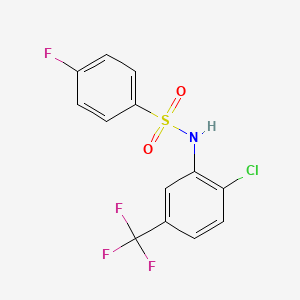
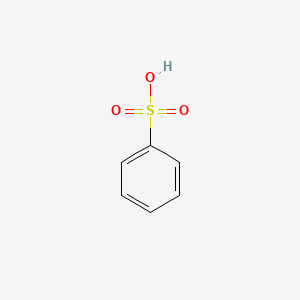
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
